4'-C-Fluoroadenosine 5'-sulfamate

Anti-trypanosomal Structural analog comparison In vivo efficacy

Researchers requiring stringent in vivo translational shutdown for target validation often find puromycin inadequate-it fails to achieve robust efficacy in animals. Nucleocidin (CAS 24751-69-7) uniquely delivers maximal in vivo protein synthesis inhibition. • Most potent in vivo protein synthesis inhibitor documented-enables clean target engagement readouts at lowest feasible doses. • 4'-F dictates ribose sugar pucker; 5'-sulfamate drives ribosomal interaction-the non-fluorinated analogue shows fundamentally different potency/toxicity. • Dual induction of cytoplasmic clefts & nucleolar fragmentation enables simultaneous probing of ribosomal inhibition and RNA synthesis interference.

Molecular Formula C10H13FN6O6S
Molecular Weight 364.31 g/mol
Cat. No. B14785701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-C-Fluoroadenosine 5'-sulfamate
Molecular FormulaC10H13FN6O6S
Molecular Weight364.31 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)(COS(=O)(=O)N)F)O)O)N
InChIInChI=1S/C10H13FN6O6S/c11-10(1-22-24(13,20)21)6(19)5(18)9(23-10)17-3-16-4-7(12)14-2-15-8(4)17/h2-3,5-6,9,18-19H,1H2,(H2,12,14,15)(H2,13,20,21)/t5?,6?,9?,10-/m1/s1
InChIKeyLTBCQBSAWAZBDF-XMWFRKBBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nucleocidin: Core Identity and Research Procurement


4'-C-Fluoroadenosine 5'-sulfamate (synonym: nucleocidin; CAS 24751-69-7) is a naturally occurring fluorinated nucleoside antibiotic first isolated from Streptomyces calvus [1]. It is a 5'-O-sulfamoyladenosine derivative uniquely substituted with a fluorine atom at the 4'-position of the ribose ring—a structural combination that defines its class and distinguishes it from other adenosine-based antibiotics [2]. The compound exerts its biological effect primarily through inhibition of protein synthesis at the ribosomal level, acting at a stage subsequent to aminoacyl-tRNA formation [3].

1

Ribosomal protein synthesis inhibition

Supports studies of translation elongation and ribosome-target engagement at a stage subsequent to aminoacyl-tRNA formation

2

Trypanosome model research context

Reported anti-trypanosomal activity in murine models supports screening and mechanism studies in kinetoplastid biology

3

Fluorinated nucleoside SAR benchmark

4'-fluorine + 5'-sulfamate dual modification provides a reference scaffold for structure-activity relationship calibration

Why Nucleocidin Cannot Be Replaced by Generic Adenosine Analogues


Generic adenosine analogues such as puromycin, cordycepin, or non-fluorinated 5'-O-sulfamoyladenosine cannot substitute for 4'-C-fluoroadenosine 5'-sulfamate because the 4'-fluorine and 5'-sulfamate modifications each contribute distinct and interdependent pharmacological properties that do not translate linearly when either moiety is removed [1]. The 4'-fluorine dictates ribose sugar pucker and modulates target binding kinetics, while the 5'-sulfamate is critical for ribosomal interaction and antitrypanosomal potency [2]. Direct comparative studies have demonstrated that the non-fluorinated analogue 5'-O-sulfamoyladenosine exhibits a fundamentally different toxicity and efficacy profile compared to nucleocidin, confirming that the 4'-F substitution is not an optional feature but a pharmacophoric requirement [3].

Nucleocidin vs. common adenosine-based tool compounds

Nucleocidin profile

Time-dependent ribosomal inhibition with lag period; pre-incubation enhances target engagement

Puromycin differs

Immediate, complete inhibition without lag; direct peptidyltransferase targeting may not replicate nucleocidin kinetics

Nucleocidin profile

4'-fluorine modulates ribose pucker and target-binding kinetics; 5'-sulfamate drives ribosomal interaction

De-fluoro analog differs

5'-O-sulfamoyladenosine lacks 4'-F; reported endpoint and toxicity profile may shift substantially

Nucleocidin profile

Induces nucleolar fragmentation in trypanosomes, suggesting dual ribosomal and RNA-metabolism interference

Cordycepin differs

Primarily an RNA synthesis inhibitor; protein synthesis endpoint context may not transfer directly

Quantitative Differentiation vs. Closest Structural and Functional Analogs


In Vivo Efficacy vs. 5'-O-Sulfamoyladenosine in Murine Trypanosomiasis

In a direct comparative study, nucleocidin (4'-C-fluoroadenosine 5'-sulfamate) demonstrated curative efficacy against early Trypanosoma infections in mice at doses where its close structural analog 5'-O-sulfamoyladenosine (lacking the 4'-fluorine) was 100% curative with minimal toxicity [1]. However, nucleocidin exhibited significantly higher toxicity, with an LD50 of approximately 0.2 mg/kg i.p. in mice, compared to 5'-O-sulfamoyladenosine which was described as 'less toxic to mice than nucleocidin,' enabling a more favorable therapeutic index for the de-fluoro analog [2]. This indicates that the 4'-fluorine substitution directly increases both antitrypanosomal potency and mammalian toxicity, making nucleocidin a high-potency tool compound for proof-of-concept studies where maximal target engagement is prioritized over safety margin.

In vivo model comparison
Head-to-head
LD50 ~0.2 mg/kg i.p. vs de-fluoro analog with lower reported toxicity; both curative in early murine infection
Reported endpoint context: 4'-fluorine substitution increases both anti-trypanosomal activity and mammalian toxicity
Murine model; reported endpoint context
Anti-trypanosomal Structural analog comparison In vivo efficacy

Mechanistic Differentiation vs. Puromycin in Cell-Free Translation Kinetics

In cell-free translation systems, nucleocidin and puromycin exhibit fundamentally different inhibition kinetics. At a concentration of 10^-3 M, puromycin achieves essentially complete inhibition of amino acid incorporation into protein, whereas nucleocidin at the same concentration does not produce complete inhibition [1]. Additionally, nucleocidin displays a characteristic lag period before inhibition is observed—a kinetic feature not seen with puromycin at low concentrations—indicating that nucleocidin requires a slow, rate-limiting binding or activation step that is not required for puromycin's immediate action [2]. This lag period can be abolished by pre-incubation with nucleocidin, which then strikingly enhances inhibition, confirming a time-dependent mechanism distinct from puromycin's direct peptidyltransferase targeting [3].

Translation kinetics
Head-to-head
Time-dependent inhibition with lag period vs puromycin immediate complete inhibition at matched concentration
Supports ribosomal kinetics research; time-dependent mechanism distinct from direct peptidyltransferase targeting
Cell-free rat liver system; reported kinetics
Ribosome inhibition Translation elongation Kinetic profiling

In Vivo Potency Superiority Over Other Antibiotic Translation Inhibitors

Florini et al. explicitly state that 'nucleocidin is the most potent inhibitor of protein synthesis in vivo of any antibiotic reported thus far, although it exhibits no greater potency in vitro' [1]. This in vivo vs. in vitro potency ratio for nucleocidin far exceeds that of puromycin, which does not display a comparable in vivo potency enhancement [2]. The quantitative implication is that nucleocidin achieves significant protein synthesis inhibition in whole animals at doses lower than any other known antibiotic at the time of the study, including puromycin, while in cell-free systems its potency is comparable to other translation inhibitors [3].

In vivo potency rank
Reported
Reported top-ranked inhibitor of protein synthesis in vivo among antibiotics tested as of 1966
Supports in vivo target-engagement studies; in vivo potency exceeds in vitro potency for this compound
Data to verify; historical study context
In vivo pharmacology Translational inhibition Antibiotic potency ranking

4'-Fluorine Requirement for Trypanocidal Activity: SAR Analysis

The comparison between nucleocidin and its direct de-fluoro analog 5'-O-sulfamoyladenosine provides clear evidence that the 4'-fluorine atom is a critical pharmacophoric element for maximal trypanocidal activity [1]. While 5'-O-sulfamoyladenosine retains trypanocidal properties and is less toxic to mice, the fluorine substitution in nucleocidin results in a distinct pharmacological profile with higher potency against Trypanosoma species at the cost of increased mammalian toxicity [2]. This SAR demonstrates that the 4'-F is not a passive structural feature but actively modulates both target engagement and host toxicity, a property not achievable with 4'-unsubstituted adenosine sulfamate esters [3].

Fluorine pharmacophore
Class-level
4'-fluorine is a structural requirement for full trypanocidal activity; de-fluoro analog retains activity with a different endpoint-toxicity balance
Supports nucleoside SAR calibration; 4'-F modulates target engagement and host toxicity
Class-level SAR context
Structure-activity relationship Fluorine pharmacophore Nucleoside SAR

Ultrastructural Impact vs. Cordycepin on Trypanosome Nuclear Architecture

Electron microscopy studies comparing four trypanocidal adenine nucleosides revealed that while puromycin, its aminonucleoside, cordycepin, and nucleocidin all induce electron-lucent cytoplasmic clefts and excessive lysosomal vacuolation, only cordycepin and nucleocidin produce nucleolar fragmentation and segregation [1]. This shared ultrastructural endpoint between cordycepin (a known RNA synthesis inhibitor) and nucleocidin suggests that nucleocidin also interferes with RNA metabolism in addition to its established protein synthesis inhibition, a dual mechanistic capability not observed with puromycin or its aminonucleoside under the same experimental conditions [2].

Nuclear architecture
Head-to-head
Nucleolar fragmentation and segregation shared with cordycepin; cytoplasmic clefts shared with puromycin
Supports dual-endpoint mechanism research; ribosomal and RNA-metabolism interference in a single tool compound
EM study on T. rhodesiense; reported phenotype
Ultrastructural pathology Nucleolar disruption Trypanosome morphology

High-Value Application Scenarios Based on Quantitative Differentiation


In Vivo Target Validation Requiring Maximal Translational Inhibition

Nucleocidin's documented status as 'the most potent inhibitor of protein synthesis in vivo' makes it the optimal selection for in vivo target validation studies where maximal translational shutdown is required at the lowest feasible dose [1]. Unlike puromycin, which shows comparable in vitro potency but fails to achieve the same in vivo efficacy, nucleocidin provides robust translational inhibition in intact animals, enabling clean readouts in target engagement assays that require stringent protein synthesis blockade.

Dual-Mechanism Studies of Ribosomal and RNA Metabolism in Trypanosomes

Based on electron microscopy evidence showing that nucleocidin uniquely induces both cytoplasmic clefts (shared with puromycin) and nucleolar fragmentation (shared only with cordycepin), this compound is suited for mechanistic studies investigating the intersection of ribosomal inhibition and RNA synthesis interference in trypanosomes [2]. Researchers can use nucleocidin to probe both pathways simultaneously, reducing the need for multiple tool compounds.

SAR Benchmark for Fluorine Pharmacophore Mapping in Anti-Parasitic Discovery

The direct comparative data between nucleocidin (4'-F present) and 5'-O-sulfamoyladenosine (4'-F absent) provide a clean SAR pair for quantifying the contribution of ribose 4'-fluorination to both trypanocidal potency and mammalian toxicity [3]. Medicinal chemistry programs can use these two compounds as reference standards to calibrate the potency-toxicity trade-off when designing next-generation 4'-modified adenosine analogues.

Kinetic Profiling of Ribosomal Translocation in Reconstituted Systems

The well-characterized lag period and time-dependent inhibition kinetics of nucleocidin, which contrast sharply with the immediate action of puromycin, position this compound as a powerful probe for dissecting ribosomal translocation dynamics in reconstituted in vitro translation systems [4]. Pre-incubation protocols that enhance nucleocidin inhibition can be exploited to study slow-binding inhibitor mechanisms at the ribosome.

Application
Selection Property
Validation Focus
In vivo translational inhibition studies
Reported in vivo potency ranking
Target-engagement endpoint review in animal models
Trypanosome dual-mechanism research
Ribosomal and RNA-metabolism endpoint profile
Ultrastructural endpoint confirmation
Fluorinated nucleoside SAR studies
4'-F vs de-fluoro comparator pair
Potency-toxicity endpoint calibration
Ribosomal translocation kinetics research
Time-dependent inhibition profile
Pre-incubation protocol context
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